(4,5-dimethyl-1H-benzimidazol-2-yl)methanol
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Overview
Description
(4,5-dimethyl-1H-benzimidazol-2-yl)methanol is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
DNA Interaction and Cellular Staining
Benzimidazole derivatives, such as Hoechst 33258, which contain structural motifs similar to (4,5-dimethyl-1H-benzimidazol-2-yl)methanol, are known for their strong binding to the minor groove of double-stranded B-DNA, specifically to AT-rich sequences. This property makes them valuable tools in cellular biology for DNA staining, facilitating the visualization of cellular and chromosomal structures in plant cell biology, flow cytometry, and chromosome analysis. These applications underscore the potential utility of related benzimidazole compounds in research settings for molecular biology studies (Issar & Kakkar, 2013).
Catalysis and Chemical Synthesis
Research on methanol and its derivatives, including those related to benzimidazole, has significant implications in catalysis and chemical synthesis. For instance, methanol is used as a starting material in the synthesis of dimethyl ether (DME), a clean fuel and chemical feedstock. Studies on heterogeneous catalysts for the dehydration of methanol to DME reveal the development of advanced materials that can efficiently catalyze this process, demonstrating the role of methanol-based compounds in energy and chemical industries (Bateni & Able, 2018).
Pharmaceutical Applications
Benzimidazole derivatives are widely recognized for their diverse biological activities, which include antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and CNS activities. The structural diversity and pharmacological potential of benzimidazole compounds highlight the scope for the development of new therapeutic agents based on the benzimidazole scaffold. This suggests that derivatives of this compound could have potential applications in drug discovery and development (Babbar, Swikriti, & Arora, 2020).
Environmental Applications
The synthesis and application of methanol in processes such as CO2 capture and conversion into fuels are crucial in addressing environmental concerns. Nitrogen-doped porous polymers, including those derived from benzimidazole, show promise in CO2 sequestration, demonstrating the environmental applications of methanol and benzimidazole derivatives in mitigating climate change impacts and developing sustainable technologies (Mukhtar et al., 2020).
Safety and Hazards
Future Directions
Benzimidazoles have become an important synthon in the development of new drugs . They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted benzimidazoles is of strategic importance .
Biochemical Analysis
Biochemical Properties
(4,5-dimethyl-1H-benzimidazol-2-yl)methanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to bind to DNA grooves, exhibiting peroxide-mediated DNA-cleavage properties . It interacts with various enzymes, including those involved in oxidative stress responses and DNA repair mechanisms. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the compound within the active sites of enzymes and proteins.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to exhibit cytotoxic activities against several cell lines, including HepG2 (liver cancer cells), DLD-1 (colorectal cancer cells), and MDA-MB-231 (breast cancer cells) . This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Properties
IUPAC Name |
(4,5-dimethyl-1H-benzimidazol-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-6-3-4-8-10(7(6)2)12-9(5-13)11-8/h3-4,13H,5H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIFJQQSMWQYTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649180 |
Source
|
Record name | (4,5-Dimethyl-1H-benzimidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-59-4 |
Source
|
Record name | (4,5-Dimethyl-1H-benzimidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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